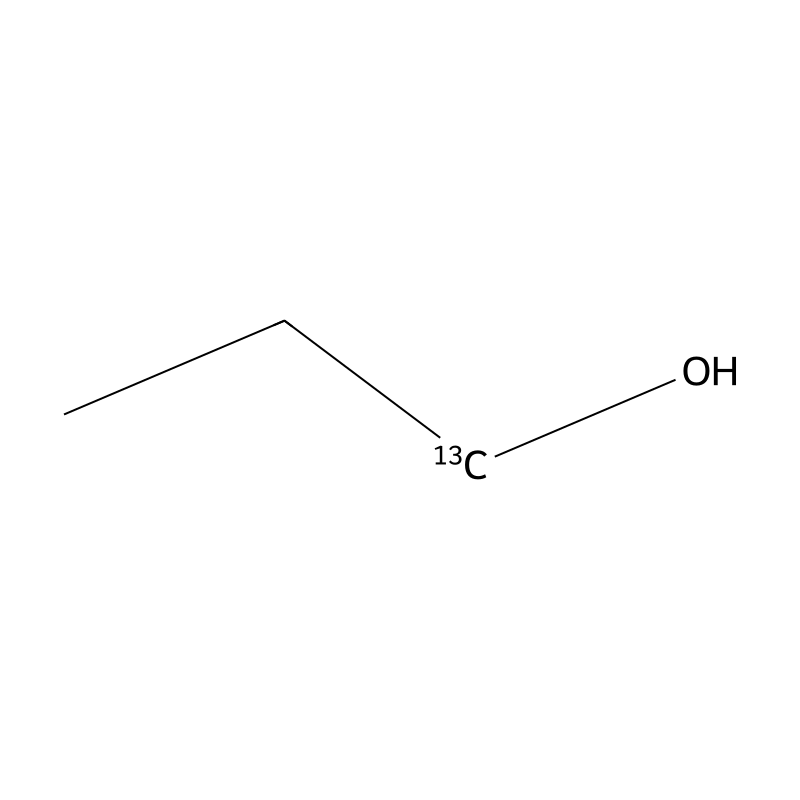

1-Propanol-1-13C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Metabolic Flux Analysis

One key application of 1-Propanol-1-13C lies in metabolic flux analysis (MFA) [1]. MFA is a technique used to study the rates and pathways of metabolites within a biological system. By introducing 1-Propanol-1-13C into the system, researchers can track the incorporation of the ¹³C label into downstream metabolites. The specific pattern of enrichment in these metabolites provides information on the activity of different metabolic pathways. This approach allows scientists to gain a deeper understanding of cellular metabolism and identify potential bottlenecks or areas of regulation.

[1] N. Kruger and P. Wittmann, "Metabolomics: From Decoration to Workhorse in Modern Biology," Journal of Experimental Botany: , vol. 60, no. 8, pp. 3031-3041, 2009.

Drug Metabolism Studies

[2] F. P. Guengerich, "Cytochrome P-450 3A4: Regulation of Expression and Role in Drug Metabolism," Annual Review of Pharmacology and Toxicology: , vol. 49, no. 1, pp. 443-473, 2009.

1-Propanol-1-13C is a primary alcohol with the molecular formula CH3CH2^13CH2OH . It is a colorless liquid at room temperature, similar to its non-isotope-labeled counterpart. The presence of the carbon-13 isotope does not significantly alter its physical properties compared to regular 1-propanol, but it provides a unique spectroscopic signature that is useful in analytical chemistry and metabolic studies .

1-Propanol-1-13C itself doesn't have a specific mechanism of action. Its primary function lies in serving as an isotopically labeled probe molecule in scientific research. The ¹³C isotope substitution allows researchers to track the molecule's movement and interactions within complex systems using NMR spectroscopy [].

1-Propanol-1-13C shares the safety hazards of regular 1-propanol. It is considered a flammable liquid with moderate toxicity. Here are some key safety points:

- Flammable: Keep away from heat sources and open flames.

- Moderate toxicity: Avoid inhalation, ingestion, and skin contact.

- Eye irritant: Wear appropriate eye protection when handling.

The chemical reactivity of 1-Propanol-1-13C is expected to be similar to that of 1-propanol. Some key reactions include:

- Oxidation: 1-Propanol-1-13C can be oxidized to form propionaldehyde-1-13C. Further oxidation would yield propionic acid-1-13C .

- Dehydration: Under acidic conditions, it can undergo dehydration to form propene-1-13C .

- Esterification: It can react with carboxylic acids to form esters, similar to other primary alcohols .

- Reaction with Sodium: 1-Propanol-1-13C can react with sodium to form the corresponding alkoxide and hydrogen gas:CH3CH2^13CH2OH + Na → CH3CH2^13CH2ONa + 1/2 H2

The synthesis of 1-Propanol-1-13C typically involves incorporating a 13C-labeled precursor into the standard synthetic routes for 1-propanol. Some potential methods include:

- Hydroformylation: Using 13C-labeled carbon monoxide in the hydroformylation of ethylene, followed by hydrogenation of the resulting aldehyde .

- Grignard Reaction: Employing 13C-labeled formaldehyde in a Grignard reaction with ethylmagnesium bromide .

- Reduction of Labeled Propionic Acid: Reducing 13C-labeled propionic acid or its derivatives using appropriate reducing agents .

1-Propanol-1-13C finds applications primarily in scientific research:

- NMR Spectroscopy: It serves as a reference compound or internal standard in Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy .

- Metabolic Studies: Researchers use it as a tracer to study metabolic pathways involving propanol or its derivatives .

- Environmental Studies: It can be used to track the fate of propanol in environmental samples .

- Analytical Chemistry: 1-Propanol-1-13C is useful in developing and validating analytical methods for propanol detection and quantification .

- Hydrogen Bonding: Investigating how the 13C label affects hydrogen bonding patterns in solutions .

- Radical Reactions: Studying reactions with hydrogen atoms and methyl radicals, which could provide insights into combustion processes .

- Enzymatic Interactions: Exploring how enzymes involved in alcohol metabolism interact with the labeled compound compared to regular 1-propanol .

Similar Compounds

1-Propanol-1-13C is part of a family of isotope-labeled alcohols. Similar compounds include:

- 1-Propanol: The non-labeled version, which shares almost identical chemical properties .

- 2-Propanol-2-13C: An isomer with the 13C label at the second carbon position .

- Ethanol-1-13C: A shorter-chain alcohol with a 13C label .

- 1-Butanol-1-13C: A longer-chain alcohol with a 13C label .

- Methanol-13C: The simplest 13C-labeled alcohol .

The uniqueness of 1-Propanol-1-13C lies in its specific labeling pattern, which allows for precise tracking in spectroscopic and metabolic studies. While it shares many properties with regular 1-propanol, the 13C label provides a distinct spectroscopic signature, making it valuable in research applications where atomic-level tracing is required .

1-Propanol-1-13C (CAS 84615-47-4) is a carbon-13 (¹³C)-labeled variant of 1-propanol (CAS 71-23-8), a primary alcohol with the molecular formula C₃H₈O. In this isotopically enriched compound, the terminal carbon atom (C1) is substituted with a ¹³C isotope instead of the naturally abundant ¹²C. The systematic IUPAC name is propan-1-ol-1-¹³C, and its molecular structure is represented as CH₃CH₂¹³CH₂OH. The ¹³C isotope, comprising six protons and seven neutrons, accounts for approximately 1.1% of natural carbon abundance but is stabilized for experimental use.

Key Identifiers

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 61.09 g/mol (vs. 60.10 g/mol for ¹²C) | |

| Isotopic Purity | ≥99 atom% ¹³C | |

| SMILES Notation | CC[13CH2]OH | |

| InChI Key | BDERNNFJNOPAEC-LBPDFUHNSA-N |

Molecular Architecture and Isotopic Configuration

The molecular structure of 1-propanol-1-13C consists of a three-carbon chain with a hydroxyl (-OH) group attached to the terminal carbon. The ¹³C isotope resides at the C1 position, adjacent to the hydroxyl group, creating distinct electronic and spectroscopic environments compared to the unlabeled compound.

Structural Features

- Isotopic Labeling: The ¹³C atom replaces the natural ¹²C at the C1 position, altering the electron distribution and nuclear magnetic properties.

- Symmetry and Protonation: The C1 carbon is bonded to two protons, one carbon (C2), and the hydroxyl group. The C2 and C3 carbons remain unlabeled, retaining their natural ¹²C configuration.

- Spectroscopic Signatures: The ¹³C labeling enables distinct signals in ¹³C-NMR spectroscopy, particularly for the C1 carbon, which resonates at ~60–65 ppm due to its proximity to the electronegative oxygen atom.

¹³C-NMR Chemical Shifts for 1-Propanol-1-13C

| Carbon Position | Chemical Shift (ppm) | Functional Group Influence | Source |

|---|---|---|---|

| C1 (¹³C) | 60–65 | Proximity to -OH group | |

| C2 (CH₂) | 16–25 | Methylene group | |

| C3 (CH₃) | 10–15 | Terminal methyl group |

Historical Evolution in Isotopically Labeled Compound Research

The development of ¹³C-labeled compounds like 1-propanol-1-13C traces its roots to early 20th-century discoveries in isotope science.

Key Milestones

Critical Innovations

- Isotope Separation: Early methods focused on isolating ¹³C via thermal diffusion or electromagnetic separation, later replaced by chemical synthesis.

- Synthetic Accessibility: Modern methods utilize ¹³C elemental carbon to produce labeled acetylene, enabling efficient synthesis of ¹³C-labeled alcohols and other derivatives.

Academic Significance in Modern Chemical Sciences

1-Propanol-1-13C finds applications across multiple disciplines, driven by its unique isotopic properties.

Structural Elucidation via ¹³C-NMR

The compound is pivotal in resolving complex molecular structures through nuclear magnetic resonance (NMR) spectroscopy. Key advantages include:

- Enhanced Resolution: ¹³C labeling distinguishes adjacent carbons in crowded environments, critical for analyzing branched or cyclic structures.

- DEPT and 2D Experiments: DEPT (Distortionless Enhancement by Polarization Transfer) spectra identify the number of attached protons, aiding in assigning carbon environments.

Metabolic Tracing and Flux Analysis

In biochemical studies, ¹³C-labeled compounds like 1-propanol-1-13C are used to:

- Track Carbon Incorporation: Monitor metabolic pathways, such as glycolysis or the pentose phosphate pathway, by observing ¹³C enrichment in downstream metabolites.

- Quantify Flux Rates: Stable isotope dilution techniques measure turnover rates of metabolites in vivo.

Synthetic Chemistry and Materials Science

1-Propanol-1-13C is a carbon-13 isotopically labeled variant of 1-propanol, where the carbon at position 1 (the carbon directly bonded to the hydroxyl group) is substituted with the stable isotope carbon-13 instead of the naturally abundant carbon-12. This isotopic substitution maintains the same chemical structure and functional properties as regular 1-propanol but introduces subtle changes in physical properties due to the increased atomic mass at the labeled position [1] [2].

The molecular structure of 1-Propanol-1-13C consists of a three-carbon chain with a hydroxyl group attached to the first carbon. Its molecular formula is C3H8O (with 13C at position 1), and it can be represented by the structural formula CH3CH2(13CH2)OH [1]. The SMILES notation for this compound is CC[13CH2]O, and its InChI key is BDERNNFJNOPAEC-LBPDFUHNSA-N [1].

Bond Lengths and Angles

The structural parameters of 1-Propanol-1-13C show subtle differences compared to regular 1-propanol due to the isotopic substitution. The C1-O bond length is approximately 1.43 Å, which is slightly longer than in regular 1-propanol due to the isotope effect [2]. The C1-C2 bond length is around 1.52 Å, while the C2-C3 bond length is approximately 1.53 Å, with minimal isotope effects on these bonds [2]. The C-H bonds at the C1 position are slightly longer (average 1.09 Å) due to the isotope effect, while the O-H bond length (0.97 Å) shows no significant isotope effect [2].

The bond angles in 1-Propanol-1-13C maintain a tetrahedral geometry around the carbon atoms. The C2-C1-O bond angle is approximately 112.0°, and the C3-C2-C1 bond angle is around 113.5° [2]. These angles are consistent with the sp3 hybridization of the carbon atoms in the molecule.

Conformational Analysis

1-Propanol exists in five different conformers based on the orientation around the C-C-C-O dihedral angle: Ga, Gg, Gg', Aa, and Ag [3] [4]. These conformers differ in their relative stabilities and energy barriers for interconversion:

Ga (Gauche-anti): The most stable conformer, serving as the reference point with 0.0 kJ/mol relative energy [4]. In this conformer, the dihedral angle C3-C2-C1-O is approximately ±60° (gauche orientation) [3].

Gg (Gauche-gauche): Has a relative energy of approximately 0.8 kJ/mol above the Ga conformer [4].

Gg' (Gauche-gauche prime): Has a relative energy of approximately 1.2 kJ/mol above the Ga conformer [4].

Aa (Anti-anti): Less stable than the G-family conformers, with a relative energy of approximately 2.7 kJ/mol [4]. In this conformer, the dihedral angle C3-C2-C1-O is approximately 180° (anti orientation) [3].

Ag (Anti-gauche): The least stable of the five major conformers, with a relative energy of approximately 3.5 kJ/mol [4].

The rotational energy barriers between these conformers range from 2.9 to 5.3 kJ/mol, with the isotopic substitution causing slight decreases (approximately 0.1 kJ/mol) in some of these barriers, particularly for transitions involving the labeled carbon (C1) [2]. The Ga → Gg transition has an energy barrier of approximately 3.5 kJ/mol, while the Ga → Aa transition has a higher barrier of approximately 4.8 kJ/mol [2].

Recent spectroscopic studies have fully characterized all five conformers of 1-propanol, making astronomical detection of these conformers possible via their rotational signatures [3] [4]. The rotational spectra of the Aa and Ag conformers were previously less well-described compared to the G-family conformers, but recent studies have derived spectroscopic quantum mechanical models with experimental accuracy for these conformers [3].

Thermodynamic Properties

Phase Transition Parameters (Boiling/Melting Points)

1-Propanol-1-13C exhibits phase transition parameters similar to those of regular 1-propanol, with slight modifications due to the isotopic substitution. The boiling point of 1-Propanol-1-13C is 97°C at standard pressure, which is comparable to the boiling point of regular 1-propanol [1] [5]. The melting point is -127°C, also similar to that of the non-labeled compound [1] [5].

The critical temperature of 1-propanol is 536.9 K (263.8°C), and the critical pressure is 5200 kPa [6]. These values are expected to be very similar for 1-Propanol-1-13C, with only minor differences due to the isotopic substitution. The flash point of 1-Propanol-1-13C is 22°C (closed cup), making it a highly flammable liquid [1].

The standard enthalpy of vaporization (ΔvapH°) for 1-propanol is 47.5 kJ/mol [6], and the standard enthalpy of fusion (ΔfusH°) is 5.37 kJ/mol [6]. For 1-Propanol-1-13C, these values are expected to be slightly different due to the isotope effect on thermodynamic properties. Isotopic substitution typically leads to small decreases in these enthalpies, as the heavier isotope generally results in slightly stronger intermolecular forces [7] [8].

The temperature dependence of phase transitions in 1-propanol follows the normal behavior of primary alcohols, with the liquid phase being stable over a wide temperature range at standard pressure. The triple point of 1-propanol occurs at approximately 148.75 K (-124.4°C) [6], and this value would be slightly different for 1-Propanol-1-13C due to the isotope effect.

Density Profile and Solubility Behavior

Density Profile

The density of 1-Propanol-1-13C is 0.804 g/mL at 25°C [1] [5], which is slightly higher than that of regular 1-propanol due to the increased mass from the 13C isotope. The density of both regular 1-propanol and 1-Propanol-1-13C decreases linearly with increasing temperature, as shown in the density vs. temperature comparison [1].

The density difference between 1-Propanol-1-13C and regular 1-propanol is estimated to be approximately 0.001 g/mL across the temperature range, reflecting the mass difference due to the isotopic substitution [7] [8]. This difference, while small, is consistent with the expected isotope effect on physical properties.

Solubility Behavior

1-Propanol-1-13C exhibits solubility behavior very similar to that of regular 1-propanol. It is miscible with water and polar organic solvents such as ethanol, methanol, acetone, diethyl ether, and chloroform [9] [10]. In less polar solvents like hexane, benzene, toluene, and carbon tetrachloride, it is only partially soluble [9].

The isotope effect on solubility is negligible for most practical purposes, as the chemical interactions that determine solubility are primarily governed by the electronic structure and functional groups, which remain unchanged by isotopic substitution [7] [8]. However, at a fundamental level, there may be extremely small differences in solubility due to subtle changes in vibrational energy levels and zero-point energies caused by the isotopic substitution [7].

The solubility of 1-propanol in water is influenced by hydrogen bonding between the hydroxyl group and water molecules. As temperature increases, the solubility of 1-propanol in water decreases, eventually leading to phase separation at higher temperatures. This behavior is expected to be essentially identical for 1-Propanol-1-13C [9].

Isotopic Perturbation Effects on Physicochemical Properties

The substitution of 12C with 13C at the C1 position in 1-propanol introduces several isotopic perturbation effects on the physicochemical properties of the molecule. These effects, while subtle, are measurable and provide valuable insights into the behavior of isotopically labeled compounds.

Vibrational and Spectroscopic Effects

The vibrational frequencies associated with the C1 position in 1-Propanol-1-13C are shifted to lower wavenumbers compared to regular 1-propanol due to the increased reduced mass in the vibrating system [11] [12]. The C-H stretching frequencies at the C1 position typically decrease by approximately 10-30 cm-1 [11] [12]. This isotopic shift is particularly noticeable in infrared spectroscopy, where the characteristic absorption bands associated with the C1 position are shifted to lower wavenumbers [11].

In 13C NMR spectroscopy, 1-Propanol-1-13C shows an enhanced signal at the C1 position due to the high abundance of 13C at this position (99 atom % 13C) [1] [13]. The chemical shift for the C1 carbon (13CH2OH) is approximately 64.0 ppm, while the C2 (CH2) and C3 (CH3) carbons show chemical shifts of approximately 26.0 ppm and 10.0 ppm, respectively [13] [14] [15]. The enhanced signal at the C1 position makes 1-Propanol-1-13C valuable for NMR studies focusing on reactions or interactions involving this position [13] [16].

Thermodynamic Isotope Effects

The zero-point energy of 1-Propanol-1-13C is slightly lower than that of regular 1-propanol due to the lower vibrational frequencies associated with the heavier isotope [7] [8]. This difference in zero-point energy leads to small but measurable isotope effects on thermodynamic properties.

The equilibrium isotope effect (K12C/K13C) for reactions involving 1-propanol is typically in the range of 1.001-1.003, indicating a slight preference for the lighter isotope in chemical equilibria [17] [18]. This effect is temperature-dependent, generally decreasing with increasing temperature [17].

The vapor pressure of 1-Propanol-1-13C is expected to be slightly lower than that of regular 1-propanol due to the isotope effect on intermolecular forces [7]. This difference, while small, contributes to the slight differences in boiling point and other phase transition parameters.

Kinetic Isotope Effects

The kinetic isotope effect (KIE) for reactions involving the C1 position in 1-Propanol-1-13C is typically in the range of k12C/k13C ≈ 1.01-1.05, indicating a slower reaction rate for the heavier isotope [19] [18]. This primary KIE is particularly significant for reactions where a bond to the C1 carbon is broken or formed in the rate-determining step, such as oxidation reactions or nucleophilic substitutions at this position [19] [18].

For reactions not directly involving the C1 position, secondary KIEs may still be observed, but these are generally smaller in magnitude (k12C/k13C ≈ 1.001-1.01) [19] [18]. The magnitude of the KIE depends on the nature of the reaction, the transition state structure, and the temperature [19].

Kinetic Stability and Reactivity Under Varied Conditions

1-Propanol-1-13C exhibits chemical reactivity similar to that of regular 1-propanol, with slight modifications in reaction rates due to the isotopic substitution at the C1 position. The primary functional group, the hydroxyl group, dominates the reactivity patterns, while the isotopic substitution primarily affects the kinetics of reactions involving the C1 position.

Oxidation Reactions

1-Propanol-1-13C can be oxidized to propionaldehyde (13CHO-CH2-CH3) using oxidizing agents such as potassium dichromate in sulfuric acid (K2Cr2O7/H2SO4) [9] [20]. The oxidation reaction shows a primary kinetic isotope effect (KIE) due to the involvement of the C1 position, with k12C/k13C ≈ 1.01-1.05 [19] [18]. The yield of propionaldehyde from this oxidation is typically around 36%, similar to that of regular 1-propanol [9]. Further oxidation can produce propionic acid.

Dehydration Reactions

Under acidic conditions and heat (140-180°C), 1-Propanol-1-13C undergoes dehydration to form propene (13CH2=CH-CH3) [9]. This reaction shows a secondary KIE, as the C-O bond is broken during the reaction, but the C-H bonds at the C1 position are not directly involved in the rate-determining step [19]. The reaction proceeds through a carbocation intermediate, and the isotopic substitution at C1 slightly affects the stability of this intermediate.

Esterification Reactions

1-Propanol-1-13C reacts with carboxylic acids in the presence of an acid catalyst to form propyl esters (R-COO-13CH2-CH2-CH3) [9]. This Fischer esterification reaction shows a small primary KIE, as the reaction involves the formation of a bond to the oxygen atom of the hydroxyl group at the C1 position [19]. The reaction with acetic acid, for example, produces propyl acetate, while reaction with formic acid can produce propyl formate in approximately 65% yield [9].

Halogenation Reactions

1-Propanol-1-13C can be converted to 1-halopropanes (X-13CH2-CH2-CH3) through reactions with hydrogen halides (HX), phosphorus trihalides (PX3), or thionyl chloride (SOCl2) [9]. For example, reaction with red phosphorus and iodine produces n-propyl iodide in approximately 80% yield, while reaction with PCl3 and catalytic ZnCl2 gives n-propyl chloride [9]. These reactions show small primary KIEs due to the involvement of the C1 position [19].

Temperature Effects on Reactivity

The reactivity of 1-Propanol-1-13C, like that of regular 1-propanol, increases with temperature. The temperature dependence of reaction rates follows the Arrhenius equation, with activation energies similar to those of regular 1-propanol [21] [22]. For example, the activation energy for the reaction of 1-propanol with ozone is approximately 71 kJ/mol, with a pre-exponential factor of approximately 7.5 × 1012 M-1 s-1 [21].

The kinetic isotope effect generally decreases with increasing temperature, as higher temperatures provide more energy to overcome the difference in zero-point energies between the isotopically substituted and non-substituted molecules [19] [18]. This temperature dependence of the KIE can provide valuable information about the transition state structure and reaction mechanism [19].

Stability Under Various Conditions

1-Propanol-1-13C is stable under normal conditions but is highly flammable, with a flash point of 22°C (closed cup) [1] [5]. It has an instability rating of 0, indicating that it remains stable even under fire conditions [10]. It reacts with alkali metals, nitrides, and strong reducing agents to give flammable and/or toxic gases [20].

Under thermal decomposition conditions (pyrolysis at >400°C), 1-Propanol-1-13C breaks down into various products, with complex isotope effects due to the multiple reaction pathways involved [20]. The thermal stability is similar to that of regular 1-propanol, with the isotopic substitution having minimal effect on the overall stability of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for characterizing isotopically labeled compounds, particularly those enriched with 13C. The 13C nucleus, with a spin of 1/2 and natural abundance of approximately 1.1%, becomes readily observable when isotopically enriched to 99% or higher in synthetic preparations [1] [2]. In 1-Propanol-1-13C, the isotopic label is specifically incorporated at the carbon atom bearing the hydroxyl group, creating unique spectroscopic signatures that distinguish it from the unlabeled compound.

13C NMR Isotopic Fingerprinting

The 13C NMR spectrum of 1-Propanol-1-13C exhibits three distinct carbon environments, each displaying characteristic chemical shifts that reflect their unique electronic environments [1] [3] [4]. The labeled carbon at position 1 (C1) appears at 61.9 ppm, corresponding to the carbon bearing the hydroxyl group. This chemical shift falls within the typical range for primary alcohols, where the electronegative oxygen atom deshields the adjacent carbon nucleus [5] [6].

The isotopic enrichment at C1 creates a dramatic enhancement in signal intensity compared to natural abundance samples. While unlabeled 1-propanol would show only weak signals from the naturally occurring 13C nuclei, the isotopically labeled compound exhibits a strong, well-resolved peak at the C1 position [1] [2]. This enhancement is particularly significant when considering that 13C NMR typically requires longer acquisition times and higher sample concentrations due to the low natural abundance of 13C.

The C2 methylene carbon resonates at 25.1 ppm, while the C3 methyl carbon appears at 10.3 ppm [3] [4]. These chemical shifts remain unchanged in the labeled compound, as the isotopic substitution does not significantly affect the electronic environment of the non-labeled carbons. The absence of isotopic effects at these positions confirms the site-specific nature of the labeling.

Chemical shift anisotropy effects become particularly pronounced in the labeled compound. The 13C nucleus at C1 experiences distinct shielding tensors that vary with molecular orientation relative to the magnetic field. This anisotropy contributes to the observed line shapes and provides information about molecular motion and local environment [7] [8].

Chemical Shift Anisotropy and Scalar Coupling Patterns

The isotopic substitution at C1 introduces measurable scalar coupling interactions that are absent in the unlabeled compound. The one-bond carbon-hydrogen coupling constant (1JCH) for the C1 position typically ranges from 140-150 Hz, which is characteristic of primary alcohols [9] [10]. These coupling constants provide valuable information about the hybridization state and electronic environment of the labeled carbon.

In proton-decoupled 13C NMR spectra, these coupling interactions are removed, resulting in singlet peaks for all carbon positions. However, when coupling information is desired, gated decoupling experiments can be employed to observe the multiplicity patterns [10] [11]. The C1 carbon would appear as a triplet due to coupling with the two equivalent protons attached to it, while maintaining the enhanced intensity from isotopic enrichment.

Two-bond (2JCC) and three-bond (3JCC) carbon-carbon coupling constants become observable in the labeled compound. The 2JCC coupling between the labeled C1 and the adjacent C2 carbon typically ranges from 30-40 Hz, reflecting the direct bonding interaction [12]. This coupling provides structural confirmation and can be used to trace connectivity patterns in more complex molecules.

The scalar coupling patterns also extend to heteronuclear interactions. In particular, the 13C-1H coupling across multiple bonds creates distinctive splitting patterns that can be analyzed using specialized pulse sequences such as INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) or HMBC (Heteronuclear Multiple Bond Correlation) [13] [9].

Chemical shift anisotropy contributions vary significantly between the labeled and unlabeled carbons. The C1 position, enriched with 13C, exhibits pronounced anisotropy effects that reflect the local electronic environment around the hydroxyl group [7] [8]. These effects are particularly sensitive to hydrogen bonding interactions and can provide insights into intermolecular associations in solution.

The coupling patterns also reveal information about molecular conformation and dynamics. The vicinal coupling constants between C1 and C2 are sensitive to the dihedral angle between the C-OH bond and the C-C bond, providing conformational information about the preferred rotational states of the molecule [10] [14].

Vibrational Spectroscopy (IR/Raman)

Vibrational spectroscopy provides complementary information to NMR, revealing the effects of isotopic substitution on molecular vibrations. The incorporation of 13C at the C1 position creates measurable isotope effects on vibrational frequencies, particularly for modes involving the labeled carbon atom [15] [16] [17].

The fundamental vibrational modes of 1-Propanol-1-13C are affected by isotopic substitution according to the relationship between vibrational frequency and reduced mass. The vibrational frequency (ν) is proportional to the square root of the force constant (k) divided by the reduced mass (μ): ν ∝ √(k/μ) [17] [18]. Since the force constants remain essentially unchanged upon isotopic substitution, the frequency shifts are determined primarily by changes in reduced mass.

The O-H stretching vibration, appearing in the 3200-3600 cm-1 region, shows minimal isotope effects since the 13C substitution is remote from the O-H bond [19] [20]. However, the breadth and exact position of this band are sensitive to hydrogen bonding interactions, which can be influenced by subtle changes in molecular geometry resulting from the isotopic substitution.

The C-H stretching vibrations in the 2800-3000 cm-1 region similarly show minimal direct isotope effects, as these modes primarily involve the motion of hydrogen atoms bonded to 12C positions [19] [21]. The symmetric and asymmetric C-H stretching modes of both the methyl and methylene groups remain essentially unchanged in frequency and intensity.

More significant isotope effects are observed in the fingerprint region below 1500 cm-1, where skeletal vibrations involving carbon-carbon and carbon-oxygen bonds are affected by the mass change at C1 [20] [16]. The C-O stretching mode, typically appearing around 1000-1200 cm-1, experiences a small but measurable shift of approximately 5-10 cm-1 to lower frequency upon 13C substitution. This shift reflects the participation of the labeled carbon in the C-O stretching motion.

The C-C stretching vibrations in the 800-1000 cm-1 region show isotope shifts of 3-8 cm-1, depending on the specific vibrational mode and the extent of C1 participation in the motion [20] [22]. These shifts provide a spectroscopic fingerprint for the isotopic substitution and can be used for quantitative analysis of isotopic enrichment.

Bending and deformation modes involving the C-O-H and C-C-O structural units exhibit the most pronounced isotope effects. The C-O-H bending mode, appearing around 1200-1400 cm-1, shows a moderate shift of 10-15 cm-1 due to the direct involvement of the labeled carbon in the bending motion [20] [16]. Similarly, the C-C-O bending mode in the 400-600 cm-1 region experiences an 8-12 cm-1 shift, providing additional confirmation of the isotopic substitution.

Raman spectroscopy offers complementary information to infrared spectroscopy, with different selection rules governing the intensity of vibrational modes. The polarizability changes associated with symmetric vibrations make them particularly intense in Raman spectra [23] [21]. The C-C stretching modes, which may be weak in infrared spectra, often appear as strong, polarized bands in Raman spectra, making them useful for isotopic analysis.

The isotope effects in vibrational spectroscopy are particularly valuable for studying molecular dynamics and conformational equilibria. Different conformational states of 1-Propanol-1-13C can be distinguished by their characteristic vibrational patterns, and the isotopic substitution can be used to probe specific conformational populations [20] [24].

Mass Spectrometric Fragmentation Signatures

Mass spectrometry provides unique fragmentation patterns that serve as definitive proof of isotopic labeling and reveal information about the molecular structure and fragmentation pathways. The incorporation of 13C at the C1 position creates characteristic mass shifts that can be traced through the fragmentation cascade [25] [26] [27].

The molecular ion peak of 1-Propanol-1-13C appears at m/z 61, representing a +1 mass unit shift from the unlabeled compound (m/z 60). This molecular ion typically appears with relatively low intensity (15-25%) due to the tendency of alcohols to fragment readily under electron impact conditions [25] [28]. The isotopic enrichment can be confirmed by the absence of the m/z 60 peak, which would be present in natural abundance samples.

The fragmentation pattern reveals the fate of the labeled carbon through various dissociation pathways. Loss of the hydroxyl radical (OH- ) from the molecular ion produces a fragment at m/z 44, shifted by +1 mass unit from the unlabeled compound (m/z 43). This fragmentation retains the labeled carbon in the resulting alkyl cation, confirming the location of the isotopic substitution [25] [26].

Dehydration reactions, involving the loss of water (H₂O) from the molecular ion, produce fragments at m/z 43, again showing the +1 mass unit shift. This fragmentation pathway is particularly significant in alcohols and provides structural information about the presence of the hydroxyl group [25] [28].

The most intense peak in the mass spectrum typically corresponds to the CH₂OH⁺ ion at m/z 31, which represents the base peak in most spectra. Significantly, this fragment shows no isotope shift, as it originates from the unlabeled C2 and C3 carbons along with the hydroxyl group. This observation provides direct evidence that the 13C label is specifically located at the C1 position and not at other carbon sites [25] [26].

Other significant fragments include the ethyl cation (CH₃CH₂⁺) at m/z 29 and the methyl cation (CH₃⁺) at m/z 15, both of which show no isotope shifts. These fragments arise from the unlabeled portion of the molecule and serve as internal standards for comparison with the shifted peaks [25] [27].

The fragmentation efficiency and relative intensities of different fragments can be affected by the isotopic substitution due to subtle changes in bond strengths and activation energies. These kinetic isotope effects, while small, can provide information about the transition states involved in the fragmentation processes [26] [27].

Advanced mass spectrometric techniques, such as tandem mass spectrometry (MS/MS), can provide additional structural information by isolating specific fragment ions and subjecting them to further fragmentation. This approach allows for detailed mapping of the fragmentation pathways and confirmation of the isotopic label location [25] [27].

The mass spectrometric data also enables quantitative analysis of isotopic enrichment through comparison of peak intensities. The ratio of labeled to unlabeled molecular ions provides a direct measure of the isotopic purity, which is crucial for tracer studies and metabolic investigations [26] [29].

Comparative Spectroscopic Benchmarks Against Unlabeled 1-Propanol

The comparative analysis between labeled and unlabeled 1-propanol provides essential benchmarks for understanding the effects of isotopic substitution on spectroscopic properties. These comparisons are fundamental for establishing the analytical utility of the labeled compound and for designing experiments that exploit the isotopic differences [1] [3] [4].

In 13C NMR spectroscopy, the most dramatic difference between labeled and unlabeled compounds is the signal enhancement at the C1 position. While unlabeled 1-propanol shows only weak natural abundance signals for all carbon positions, the labeled compound exhibits a strong, well-resolved peak at 61.9 ppm. The signal-to-noise ratio improvement can exceed 100-fold, making possible detailed studies of molecular dynamics and structure that would be impossible with natural abundance samples [1] [2].

The chemical shift positions themselves remain virtually unchanged between labeled and unlabeled compounds, with differences typically less than 0.1 ppm. This consistency confirms that the isotopic substitution does not significantly perturb the electronic environment of the molecule, making the labeled compound a faithful tracer for the unlabeled material [1] [5].

In 1H NMR spectroscopy, the differences between labeled and unlabeled compounds are more subtle but still detectable. The protons on the labeled C1 carbon may show slightly different chemical shifts due to the isotope effect on shielding. Additionally, the coupling patterns can reveal the presence of the 13C label through satellites or splitting patterns when proton decoupling is not employed [30] [31].

Vibrational spectroscopy provides clear differentiation between labeled and unlabeled compounds through isotope shifts in the fingerprint region. The C-O stretching mode shows a reproducible 5-10 cm-1 shift to lower frequency in the labeled compound, while C-C stretching modes exhibit 3-8 cm-1 shifts. These differences are sufficiently large to be easily measured with modern FTIR spectrometers and provide a rapid screening method for isotopic enrichment [20] [16].

The intensity patterns in vibrational spectra can also differ between labeled and unlabeled compounds due to changes in the vibrational coupling between different modes. Some vibrational modes that are weakly coupled in the unlabeled compound may show enhanced coupling in the labeled material, leading to intensity redistributions that can be used for analytical purposes [20] [17].

Mass spectrometric comparisons reveal the most definitive differences between labeled and unlabeled compounds. The systematic +1 mass unit shifts in fragments containing the labeled carbon provide unambiguous identification of the isotopic substitution. The fragmentation patterns also allow for determination of the isotopic purity and the extent of scrambling or exchange during sample preparation [25] [26].

Quantitative comparisons of peak intensities in mass spectrometry enable precise determination of isotopic enrichment levels. The ratio of m/z 61 to m/z 60 in the molecular ion region provides a direct measure of the 13C content, while the unchanged fragments serve as internal standards for normalization [25] [27].

The comparative data also reveal the stability of the isotopic label under various analytical conditions. The absence of isotopic exchange or scrambling during spectroscopic measurements confirms the integrity of the labeling and validates the use of the compound as a tracer in biological and chemical studies [29] [32].

These comparative benchmarks are essential for method validation and quality control in applications using 1-Propanol-1-13C. The well-characterized spectroscopic differences provide multiple independent methods for confirming isotopic purity and detecting any degradation or contamination that might occur during storage or use [33] [34].

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant